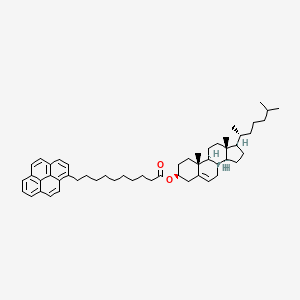![molecular formula C6H13N2O8P B1227800 [(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 80186-85-2](/img/structure/B1227800.png)
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a significant role in various biochemical processes It is composed of ribose, urea, and phosphate groups, forming a polymeric structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of poly(ribosylurea phosphate) typically involves the reaction of ribose with urea and phosphate under controlled conditionsThe reaction conditions often require specific pH levels and temperatures to ensure the correct formation of the polymer .
Industrial Production Methods
Industrial production of poly(ribosylurea phosphate) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized ribosylurea phosphate derivatives, while reduction could yield reduced forms of the compound .
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and molecular interactions.
Industry: Utilized in the production of specialized polymers and materials
Mécanisme D'action
The mechanism of action of poly(ribosylurea phosphate) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular behavior and responses .
Comparaison Avec Des Composés Similaires
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds such as:
Polyphosphate: An ancient energy source and metabolic regulator, known for its role in energy storage and regulation.
Poly(ADP-ribose): Involved in DNA repair and cellular stress responses, with a structure that includes repeating units of ADP-ribose.
Ribose 5-phosphate: A key intermediate in the pentose phosphate pathway, important for nucleotide synthesis.
Propriétés
Numéro CAS |
80186-85-2 |
|---|---|
Formule moléculaire |
C6H13N2O8P |
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N2O8P/c7-6(11)8-5-4(10)3(9)2(16-5)1-15-17(12,13)14/h2-5,9-10H,1H2,(H3,7,8,11)(H2,12,13,14)/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
GMHDUNVQDROXQQ-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
Synonymes |
poly(ribosylurea phosphate) PRUP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)





![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)



